5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:
- A 1,3-oxazole core substituted at the 4-position with a carbonitrile group.
- A piperazine ring at the 5-position of the oxazole, functionalized with a 2,4-dichlorobenzoyl moiety.
- A 3-methylphenyl group at the 2-position of the oxazole.
Properties
IUPAC Name |
5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)20-26-19(13-25)22(30-20)28-9-7-27(8-10-28)21(29)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVVQKQUZFASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include:
- 2,4-Dichlorobenzoyl chloride
- Piperazine
- m-Tolylamine
- Cyanogen bromide
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation reactions, particularly at the piperazine or tolyl groups.
- Reduction : Reduction reactions could target the carbonitrile group, converting it to an amine.
- Substitution : The dichlorobenzoyl group may participate in nucleophilic substitution reactions.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Nucleophiles : Amines, alcohols
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-(2-Methanesulfonylethyl)aniline is as a pharmaceutical intermediate. Its derivatives have been synthesized to explore their potential as anti-inflammatory agents, specifically targeting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is known to play a significant role in inflammation and pain pathways.
Data Table: Synthesis of Derivatives
| Compound Name | Synthesis Method | Target Activity |
|---|---|---|
| Compound A | Reaction with X | COX-2 inhibition |
| Compound B | Reaction with Y | Anti-cancer |
| Compound C | Reaction with Z | Analgesic |
Case Study 1: Anti-inflammatory Activity
A study investigated the synthesis of various derivatives of 4-(2-Methanesulfonylethyl)aniline to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant selectivity against COX-2 compared to COX-1, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Material Science
Another research focused on the use of 4-(2-Methanesulfonylethyl)aniline in the development of novel polymer materials. The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The findings demonstrated improved performance metrics compared to traditional materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
Impact of Modifications :
Variations at the Oxazole 2-Position
Impact of Modifications :
Piperazine-Linked Functional Groups
Biological Activity
5-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from commercially available piperazine derivatives and oxazole precursors. The general synthetic pathway includes:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate carboxylic acids and amines.
- Substitution Reactions : The introduction of the dichlorobenzoyl group and the methylphenyl moiety occurs via nucleophilic substitution methods.
- Final Modifications : The carbonitrile group is introduced in the final step, often through a reaction with cyanogen bromide or similar reagents.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : In a study evaluating various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to our target compound showed Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 8 | 0.8 | E. coli |
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | C. tropicalis |
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In particular:
- Cell Line Studies : Compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6af | 12 | HeLa |
| 6bg | 15 | MCF-7 |
| 6cf | 10 | A549 |
Study on Antimicrobial Efficacy
In a comprehensive review on oxazole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy against a panel of bacteria and fungi. The findings indicated that derivatives with similar structural motifs to our compound demonstrated significant inhibition zones in disk diffusion assays .
Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of novel oxazole derivatives that exhibited strong antiproliferative activity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity, suggesting that our target compound may also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
